5-Bromo-2-fluorophenol

概述

描述

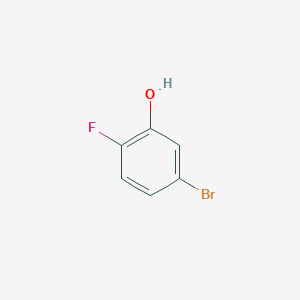

5-Bromo-2-fluorophenol: is an organic compound with the molecular formula C6H4BrFO . It is a halogenated phenol, characterized by the presence of both bromine and fluorine atoms attached to a benzene ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 2-fluorophenol using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar halogenation reactions. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .

化学反应分析

Types of Reactions: 5-Bromo-2-fluorophenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenolic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used in the presence of solvents like dimethyl sulfoxide or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted phenols with various functional groups.

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Dehalogenated phenols.

科学研究应用

5-Bromo-2-fluorophenol is a halogenated phenolic compound that has garnered attention for its diverse applications in scientific research, particularly in the pharmaceutical and biochemical fields. This article explores its applications, synthesis methods, biological activities, and relevant case studies, supported by comprehensive data tables.

Pharmaceutical Research

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic pathways. Notably, it is involved in the development of SGLT2 inhibitors, which are used in diabetes management. The compound's structural characteristics allow it to modulate glucose reabsorption pathways effectively .

Enzyme Inhibition Studies

This compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. Its inhibitory effects can significantly alter the pharmacokinetics of co-administered drugs, making it a valuable tool in pharmacological research .

Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology . Additionally, its role as a tyrosinase inhibitor suggests applications in cosmetic formulations aimed at reducing hyperpigmentation .

Environmental Studies

Research into the environmental impact of halogenated compounds like this compound is ongoing. Understanding its behavior in different ecosystems can provide insights into its ecological risks and benefits .

Anticancer Properties

Research has indicated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For example, studies on structurally related compounds have shown promising results in inhibiting tumor growth .

Pharmacokinetic Studies

Studies examining the interaction between this compound and drugs metabolized by CYP1A2 and CYP2C19 have highlighted significant alterations in drug clearance rates when co-administered with this compound. This underscores its importance in understanding drug-drug interactions and optimizing therapeutic regimens .

作用机制

The mechanism of action of 5-Bromo-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

- 2-Bromo-5-fluorophenol

- 4-Bromo-2-fluorophenol

- 2-Fluoro-5-bromophenol

Comparison: 5-Bromo-2-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activity, making it suitable for specific applications in synthesis and research .

生物活性

5-Bromo-2-fluorophenol is a halogenated phenolic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 195.01 g/mol. The compound features a phenolic hydroxyl group, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, and their inhibition can alter the pharmacokinetics of co-administered drugs, potentially leading to adverse effects or therapeutic failures .

- Anticancer Activity : Similar compounds have demonstrated anticancer properties, suggesting that this compound may possess similar capabilities. Its structural characteristics allow it to interact with cellular pathways involved in cancer progression .

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer effects. A study focusing on its analogs showed that halogenated phenols can inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of cell proliferation through the modulation of signaling pathways associated with cancer cell survival .

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been evaluated for its anti-inflammatory properties. It serves as a precursor in synthesizing compounds that inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Study on Enzyme Interaction : A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with cytochrome P450 enzymes. The results indicated significant inhibition rates, highlighting the compound's potential to affect drug metabolism significantly.

- Anticancer Activity Assessment : In vitro studies assessed the cytotoxic effects of this compound on breast cancer cell lines. The compound exhibited dose-dependent cytotoxicity, suggesting its potential as a therapeutic agent against certain cancers .

- Inflammation Model : In animal models, derivatives of this compound demonstrated reduced inflammation markers when administered prior to inflammatory stimuli, indicating its possible use in managing inflammatory conditions .

Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-2-fluorophenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or halogen exchange reactions. For example, bromination of 2-fluorophenol using bromine in a controlled acidic medium (e.g., HBr/AcOH) can yield the desired product. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) and verifying purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How should this compound be stored to prevent degradation, and what are the stability risks?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation and photodegradation. Prolonged exposure to air or moisture can lead to hydrolysis of the bromo or fluoro substituents, altering reactivity. Regular stability checks via NMR (monitoring for unexpected peaks at δ 6.5–7.5 ppm for aromatic protons) are advised .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (δ ~6.8–7.3 ppm for aromatic protons, splitting patterns indicating substituent positions) and F NMR (δ ~-110 ppm for fluorine) .

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H] at m/z 190.96 (CHBrFO) .

- FTIR : Peaks at ~3300 cm (O–H stretch), 1250 cm (C–F stretch), and 600 cm (C–Br stretch) .

Advanced Research Questions

Q. How does the electronic interplay between bromine and fluorine substituents influence regioselectivity in further functionalization?

- Methodological Answer : The electron-withdrawing fluorine at the ortho position deactivates the ring, directing electrophiles (e.g., nitration) to the para position relative to bromine. Computational studies (DFT calculations, e.g., Gaussian09 with B3LYP/6-31G*) can predict charge distribution. Experimental validation via competitive reactions (e.g., nitration with HNO/HSO) followed by LC-MS analysis of product ratios is recommended .

Q. How can contradictory NMR data (e.g., unexpected coupling constants) be resolved for derivatives of this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in bulky derivatives). Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks. For example, restricted rotation in ortho-substituted derivatives can cause splitting; warming to 50°C may simplify spectra .

Q. What strategies mitigate side reactions during Suzuki-Miyaura coupling of this compound?

- Methodological Answer : The fluoro group can inhibit transmetallation. Use Pd(OAc)/SPhos as a catalyst system in degassed toluene/EtOH (3:1) at 80°C. Pre-activate the boronic acid with KCO to enhance reactivity. Monitor via GC-MS for byproducts (e.g., homocoupling) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Under acidic conditions (pH <3), hydrolysis of the C–Br bond is accelerated. In basic conditions (pH >10), the phenolic –OH deprotonates, increasing solubility but risking nucleophilic substitution. Conduct stability studies using buffered solutions (pH 3–10) over 24h, analyzing degradation via UV-Vis (λ ~270 nm) .

Q. Data Analysis & Experimental Design

Q. How to design a kinetic study for halogen exchange reactions involving this compound?

- Methodological Answer : Use excess NaF in DMF at 120°C, sampling aliquots at intervals. Quench with ice-water, extract with DCM, and quantify unreacted starting material via HPLC. Fit data to a second-order rate equation (plotting [substrate] vs. time) to determine rate constants .

Q. What computational tools predict the solubility of this compound in non-polar solvents?

属性

IUPAC Name |

5-bromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTHSYKJDRMAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149959 | |

| Record name | Phenol, 5-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112204-58-7 | |

| Record name | Phenol, 5-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112204587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。